molecular formula C19H16O3 B11836318 (E)-3-(4-Ethoxystyryl)-4H-chromen-4-one

(E)-3-(4-Ethoxystyryl)-4H-chromen-4-one

Cat. No.: B11836318
M. Wt: 292.3 g/mol
InChI Key: JDSIFJAOSOAIPB-JXMROGBWSA-N
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Description

(E)-3-(4-Ethoxystyryl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Ethoxystyryl)-4H-chromen-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 4H-chromen-4-one under basic conditions. The reaction is often carried out using a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Ethoxystyryl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: The ethoxystyryl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted chromone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of (E)-3-(4-Ethoxystyryl)-4H-chromen-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Hydroxystyryl)-4H-chromen-4-one: Similar structure but with a hydroxyl group instead of an ethoxy group.

    (E)-3-(4-Methoxystyryl)-4H-chromen-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

(E)-3-(4-Ethoxystyryl)-4H-chromen-4-one is unique due to the presence of the ethoxystyryl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

3-[(E)-2-(4-ethoxyphenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C19H16O3/c1-2-21-16-11-8-14(9-12-16)7-10-15-13-22-18-6-4-3-5-17(18)19(15)20/h3-13H,2H2,1H3/b10-7+

InChI Key

JDSIFJAOSOAIPB-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=COC3=CC=CC=C3C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=COC3=CC=CC=C3C2=O

Origin of Product

United States

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